molecular formula C12H14BrFO3 B8788244 Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate CAS No. 1443354-83-3

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate

Cat. No. B8788244
CAS RN: 1443354-83-3
M. Wt: 305.14 g/mol
InChI Key: JHCAAAVSWGPTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate is a useful research compound. Its molecular formula is C12H14BrFO3 and its molecular weight is 305.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1443354-83-3

Product Name

Ethyl 4-(4-bromo-3-fluoro-phenoxy)butanoate

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 4-(4-bromo-3-fluorophenoxy)butanoate

InChI

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3

InChI Key

JHCAAAVSWGPTKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2000-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of argon was placed 4-bromo-3-fluorophenol (50 g, 261.78 mmol, 1.00 equiv), acetone (500 mL), NaI (2.8 g, 0.07 equiv), potassium carbonate (54.2 g, 392.16 mmol, 1.50 equiv), and ethyl 4-bromobutanoate (61.3 g, 314.27 mmol, 1.20 equiv). The resulting solution was stirred at 56° C. overnight. The solids were filtered out and the filtrate was concentrated under vacuum. The residue was dissolved in 1000 mL of EA and the resulting mixture was washed with 2×100 mL of sodium hydroxide (1 N) and 3×100 mL, of water. The combined organic layers were dried over anhydrous sodium sulfate and concentrated under vacuum to afford 80.6 g (crude) of ethyl 4-(4-bromo-3-fluorophenoxy)butanoate as a light yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
61.3 g
Type
reactant
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

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